molecular formula C8H9F2N B13027840 4-(Difluoromethyl)-3-methylaniline

4-(Difluoromethyl)-3-methylaniline

Cat. No.: B13027840
M. Wt: 157.16 g/mol
InChI Key: XMGGBZKFZFXKOY-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3-methylaniline is an organic compound that features a difluoromethyl group attached to the fourth position of an aniline ring, with a methyl group at the third position

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-3-methylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced or modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of difluoromethylated derivatives .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3-methylaniline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Difluoromethyl)-3-methylaniline include other difluoromethylated anilines and fluorinated aromatic compounds. Examples include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can result in unique chemical and biological properties.

Properties

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

IUPAC Name

4-(difluoromethyl)-3-methylaniline

InChI

InChI=1S/C8H9F2N/c1-5-4-6(11)2-3-7(5)8(9)10/h2-4,8H,11H2,1H3

InChI Key

XMGGBZKFZFXKOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)C(F)F

Origin of Product

United States

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